1-methyl-4-oxo-N-(2-phenylethyl)quinoline-3-carboxamide
Overview
Description
1-methyl-4-oxo-N-(2-phenylethyl)quinoline-3-carboxamide is a compound belonging to the quinoline family, which is known for its diverse biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-oxo-N-(2-phenylethyl)quinoline-3-carboxamide typically involves the reaction of quinoline derivatives with appropriate reagents under controlled conditions. One common method involves the use of anthranilic acid derivatives, which undergo cyclization and subsequent functionalization to yield the desired compound . The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the formation of the quinoline ring.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic methodologies that ensure high yield and purity. Techniques such as flow chemistry and metal-catalyzed reactions are employed to optimize the production process . These methods are designed to be efficient and environmentally friendly, minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
1-methyl-4-oxo-N-(2-phenylethyl)quinoline-3-carboxamide undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced quinoline derivatives.
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities and properties .
Scientific Research Applications
1-methyl-4-oxo-N-(2-phenylethyl)quinoline-3-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-methyl-4-oxo-N-(2-phenylethyl)quinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-methyl-4-oxo-N-(2-phenylethyl)quinoline-3-carboxamide include other quinoline derivatives such as:
- 4-hydroxy-2-quinolones
- 4-hydroxy-5-methoxy-N,1-dimethyl-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydroquinoline-3-carboxamide
- 3-ethyl-2,5-dihydro-4-methyl-2-oxo-N-(2-phenylethyl)-1H-pyrrole-1-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific functional groups and structural features, which confer distinct biological activities and chemical properties.
Properties
IUPAC Name |
1-methyl-4-oxo-N-(2-phenylethyl)quinoline-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-21-13-16(18(22)15-9-5-6-10-17(15)21)19(23)20-12-11-14-7-3-2-4-8-14/h2-10,13H,11-12H2,1H3,(H,20,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFCXLHXZUHTXIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=CC=CC=C21)C(=O)NCCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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